N-(4-(1,5-dioxa-9-azaspiro[5.5]undecan-9-ylsulfonyl)-3-methylphenyl)propionamide
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Overview
Description
N-(4-(1,5-dioxa-9-azaspiro[5.5]undecan-9-ylsulfonyl)-3-methylphenyl)propionamide is a complex organic compound featuring a spirocyclic structure. This compound is notable for its unique chemical architecture, which includes a spiro[5.5]undecane core, a sulfonyl group, and a propionamide moiety. Such compounds are often of interest in medicinal chemistry and materials science due to their potential biological activities and structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(1,5-dioxa-9-azaspiro[5.5]undecan-9-ylsulfonyl)-3-methylphenyl)propionamide typically involves multiple steps:
Formation of the Spirocyclic Core: The spiro[5.5]undecane core can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-dioxa-9-azaspiro[5.5]undecane derivative.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation, often using reagents like sulfonyl chlorides under basic conditions.
Attachment of the Propionamide Moiety: The final step involves the coupling of the sulfonylated spirocyclic intermediate with a propionamide derivative, typically using amide bond formation techniques such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry techniques and the use of automated synthesis platforms to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-(1,5-dioxa-9-azaspiro[5.5]undecan-9-ylsulfonyl)-3-methylphenyl)propionamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA
Reduction: LiAlH4, NaBH4
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules. Its spirocyclic structure can impart rigidity and specific stereochemical features to target molecules .
Biology and Medicine
In biological and medicinal research, N-(4-(1,5-dioxa-9-azaspiro[5.5]undecan-9-ylsulfonyl)-3-methylphenyl)propionamide is investigated for its potential therapeutic properties. Compounds with similar structures have shown activity against various biological targets, making them candidates for drug development .
Industry
Industrially, this compound could be used in the development of new materials with specific mechanical or chemical properties, such as polymers or coatings .
Mechanism of Action
The mechanism of action of N-(4-(1,5-dioxa-9-azaspiro[5.5]undecan-9-ylsulfonyl)-3-methylphenyl)propionamide would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity through binding interactions. The spirocyclic core can provide a rigid scaffold that enhances binding specificity and affinity .
Comparison with Similar Compounds
Similar Compounds
1,5-dioxa-9-azaspiro[5.5]undecane: A simpler spirocyclic compound without the sulfonyl and propionamide groups.
1,4,9-Triazaspiro[5.5]undecan-2-one: Another spirocyclic compound with different functional groups, showing different biological activities.
Uniqueness
N-(4-(1,5-dioxa-9-azaspiro[5.5]undecan-9-ylsulfonyl)-3-methylphenyl)propionamide is unique due to its combination of a spirocyclic core, a sulfonyl group, and a propionamide moiety. This combination can provide distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-[4-(1,5-dioxa-9-azaspiro[5.5]undecan-9-ylsulfonyl)-3-methylphenyl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O5S/c1-3-17(21)19-15-5-6-16(14(2)13-15)26(22,23)20-9-7-18(8-10-20)24-11-4-12-25-18/h5-6,13H,3-4,7-12H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADDURBCLIRYPKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=C(C=C1)S(=O)(=O)N2CCC3(CC2)OCCCO3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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